molecular formula C6H13NO B3045117 2,2-Dimethylbutanamide CAS No. 102014-33-5

2,2-Dimethylbutanamide

Cat. No.: B3045117
CAS No.: 102014-33-5
M. Wt: 115.17 g/mol
InChI Key: JDEUUKYNTHHAQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylbutanamide is an organic compound with the molecular formula C6H13NO. It is a derivative of butanamide, where two methyl groups are attached to the second carbon atom of the butanamide chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylbutanamide can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylbutanoic acid with ammonia or an amine under dehydrating conditions. The reaction typically requires a catalyst such as phosphorus pentoxide or thionyl chloride to facilitate the removal of water and promote the formation of the amide bond .

Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions or halides in the presence of a suitable solvent.

Major Products Formed:

    Oxidation: 2,2-Dimethylbutanoic acid.

    Reduction: 2,2-Dimethylbutylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethylbutanamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The compound may also interact with cellular receptors, influencing various signaling pathways and biochemical processes .

Comparison with Similar Compounds

    2,2-Dimethylbutanoic acid: A carboxylic acid derivative with similar structural features.

    2,2-Dimethylbutylamine: A primary amine derived from the reduction of 2,2-dimethylbutanamide.

    N,N-Dimethylbutanamide: An amide with a different substitution pattern on the nitrogen atom.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2,2-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEUUKYNTHHAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405029
Record name 2,2-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102014-33-5
Record name 2,2-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethylbutanamide
Reactant of Route 2
Reactant of Route 2
2,2-Dimethylbutanamide
Reactant of Route 3
Reactant of Route 3
2,2-Dimethylbutanamide
Reactant of Route 4
2,2-Dimethylbutanamide
Reactant of Route 5
2,2-Dimethylbutanamide
Reactant of Route 6
Reactant of Route 6
2,2-Dimethylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.